N-cyclooctyloxamic acid

Description

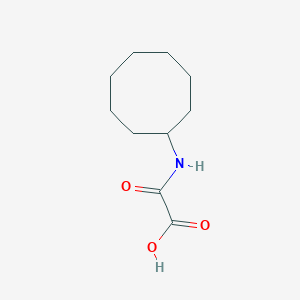

N-Cyclooctyloxamic acid is a hydroxamic acid derivative characterized by a cyclooctyl group attached to the nitrogen atom of the oxamic acid backbone. Hydroxamic acids (R–CONHOH) are well-studied for their metal-chelating properties, enzyme inhibition capabilities (e.g., histone deacetylases), and applications in medicinal chemistry and material science . The synthesis of hydroxamic acids typically involves coupling hydroxylamine derivatives with acid chlorides or activated carboxylic acids under controlled conditions . For this compound, the cyclooctyl group likely contributes to enhanced lipophilicity and steric effects, influencing its solubility, stability, and biological interactions.

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(cyclooctylamino)-2-oxoacetic acid |

InChI |

InChI=1S/C10H17NO3/c12-9(10(13)14)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,11,12)(H,13,14) |

InChI Key |

YAROIFXDTCEBAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cycloalkyl Hydroxamic and Sulfamic Acids

N-Cyclooctyloxamic acid belongs to a broader class of cycloalkyl-substituted hydroxamic acids. Below is a comparative analysis with key analogues:

Key Differences and Research Findings

Functional Group Reactivity :

- Hydroxamic Acids (e.g., this compound): Exhibit strong metal-binding affinity due to the bidentate CONHOH group, making them suitable for chelation therapy or catalytic applications .

- Sulfamic Acids (e.g., N-cyclohexylsulfamic acid): The SO₃NH group confers acidity and stability in aqueous solutions, favoring use in detergents or acid catalysts .

Steric and Lipophilic Effects :

- The cyclooctyl group in this compound introduces greater steric hindrance and hydrophobicity compared to smaller cyclohexyl or phenyl groups. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

Synthetic Complexity :

- Cycloalkyl hydroxamic acids require precise control of reaction conditions (e.g., low temperatures, basic media) to avoid side reactions like hydrolysis of acid chlorides . In contrast, sulfamic acids like N-cyclohexylsulfamic acid are synthesized via direct sulfonation, which is more scalable .

Biological Activity :

- Hydroxamic acids are extensively studied as enzyme inhibitors. For instance, N-phenylbenzo hydroxamic acid shows inhibitory activity against urease, while this compound’s larger cycloalkyl group may target enzymes with deeper active sites (e.g., matrix metalloproteinases) .

- Sulfamic acids are less common in drug design due to their strong acidity but are utilized in industrial processes .

Data Tables and Experimental Insights

Table 1: Physical Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-cyclooctyloxamic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclooctylamine and oxamic acid derivatives under controlled conditions. Purification can be achieved via recrystallization or column chromatography, with purity verified by HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) . Safety protocols for handling reactive intermediates (e.g., gloves, eye protection) should align with standards for sulfamic acid analogs, though specific hazards for this compound require further characterization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of FT-IR (Fourier-Transform Infrared Spectroscopy) to confirm functional groups (e.g., sulfonamide or carboxylate moieties), mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for structural elucidation. Cross-validate results with elemental analysis to ensure stoichiometric accuracy .

Q. What safety precautions should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, adopt precautions from structurally similar compounds (e.g., N-cyclohexylsulfamic acid): use fume hoods, nitrile gloves, and safety goggles. Implement spill containment procedures and dispose of waste via certified hazardous material protocols .

Q. How should researchers design a preliminary bioactivity screening for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors hypothesized to interact with the compound (e.g., carbonic anhydrase isoforms). Use dose-response curves and negative controls (e.g., enzyme-free assays) to minimize false positives. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding affinity of this compound?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins, complemented by DFT (Density Functional Theory) calculations to assess electronic properties. Validate predictions with experimental IC50 values and correlate with steric/electronic parameters .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects, protonation states). Perform sensitivity analyses on key parameters (e.g., binding site flexibility). If discrepancies persist, conduct advanced spectroscopic studies (e.g., 2D-NMR NOESY) to probe conformational dynamics .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Document synthesis and purification steps in detail (e.g., solvent ratios, temperature gradients). Share raw data and analysis scripts via open-access platforms. Use standardized reference compounds in assays and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What approaches validate the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Compare kinetic profiles at different pH levels (e.g., 2–12) and temperatures (4°C–40°C). Pair with mass spectrometry to identify breakdown intermediates .

Q. How should multi-omics data be integrated to study the compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify perturbed biological processes. Apply machine learning (e.g., Random Forest) to prioritize biomarkers .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites). Use tools like Google Scholar to track citations and identify foundational studies .

- Data Validation : Cross-check findings with orthogonal methods (e.g., enzymatic assays vs. computational predictions) and consult domain experts to address anomalies .

- Ethical Reporting : Disclose limitations (e.g., synthetic yield variability) and conflicts of interest. Follow journal guidelines for supplementary data submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.